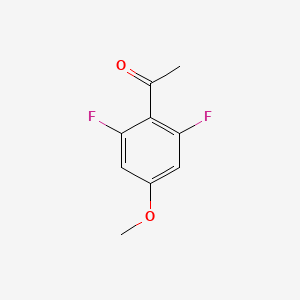

2',6'-Difluoro-4'-methoxyacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-difluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVNPIUPAKOREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397345 | |

| Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-84-6 | |

| Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone

This compound is an aromatic ketone that, at first glance, appears to be a simple substituted acetophenone. However, the specific arrangement of its functional groups—two fluorine atoms ortho to the acetyl group and a methoxy group in the para position—makes it a highly strategic and valuable building block for researchers in drug discovery and materials science. The incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1]. This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of this compound, offering field-proven insights for its effective utilization.

The molecular structure features a delicate interplay of electronic and steric effects. The methoxy group is an activating, ortho-para director for electrophilic substitution, while the fluorine and acetyl groups are deactivating. This electronic tug-of-war, combined with the steric hindrance from the ortho fluorines, dictates the molecule's unique reactivity and makes it a key intermediate for accessing complex molecular architectures[2][3].

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the core physical and spectral properties is fundamental to the successful application of any chemical intermediate. These properties influence reaction conditions, purification strategies, and structural confirmation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for calculating molar equivalents, predicting solubility, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 886498-84-6 | [4][5] |

| Molecular Formula | C₉H₈F₂O₂ | [4][5] |

| Molecular Weight | 186.16 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid (predicted) | General observation for similar acetophenones |

| Purity | ≥98% (Typical) | [4] |

| Melting Point | Data not readily available in cited literature. For comparison, the related 2'-Fluoro-4'-methoxyacetophenone has a melting point of 50-54 °C. | [2] |

| Boiling Point | Data not readily available. For comparison, the related 2'-Fluoro-4'-methoxyacetophenone has a boiling point of 85 °C at 0.1 mmHg. | [2] |

Spectroscopic Signature for Structural Verification

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds[6][7][8]. This predicted data is invaluable for in-process reaction monitoring and final product quality control.

| Spectroscopy | Feature | Predicted Chemical Shift / Absorption | Rationale & Key Insights |

| ¹H NMR | Acetyl Protons (-COCH₃) | δ 2.5-2.7 ppm (singlet) | The methyl protons are adjacent to a carbonyl group, resulting in a characteristic downfield shift. No adjacent protons lead to a singlet multiplicity. |

| Methoxy Protons (-OCH₃) | δ 3.8-4.0 ppm (singlet) | Protons on a methyl group attached to an oxygen atom typically appear in this region. | |

| Aromatic Protons (Ar-H) | δ 6.7-7.0 ppm (triplet or dd) | The two equivalent aromatic protons are expected to appear as a triplet due to coupling with the two ortho fluorine atoms (or a doublet of doublets if coupling constants differ significantly). | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 195-200 ppm | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| Methoxy Carbon (-OCH₃) | δ 55-57 ppm | Typical chemical shift for a methoxy carbon attached to an aromatic ring. | |

| Acetyl Carbon (-COCH₃) | δ 26-30 ppm | The methyl carbon of the acetyl group. | |

| Aromatic Carbons (C-F) | δ 160-165 ppm (doublet) | Carbons directly bonded to fluorine exhibit a large C-F coupling constant, appearing as a doublet. | |

| Other Aromatic Carbons | δ 95-140 ppm | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the substituents and C-F coupling. | |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1680-1700 cm⁻¹ (strong, sharp) | This is a characteristic and strong absorption for an aryl ketone. |

| C-F Stretch | ~1100-1300 cm⁻¹ (strong) | The carbon-fluorine bond stretch is typically found in this region of the IR spectrum. | |

| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ and ~1030 cm⁻¹ | Asymmetric and symmetric stretching of the aryl-O-CH₃ bond. |

Synthesis and Purification: A Practical Approach

The most logical and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 3,5-difluoroanisole. This electrophilic aromatic substitution reaction provides a direct route to the target structure. The choice of Lewis acid and reaction temperature is critical to minimize the formation of unwanted isomers and polyacylation products[9].

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemimpex.com [chemimpex.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. This compound | 886498-84-6 [amp.chemicalbook.com]

- 5. 886498-84-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone (CAS: 886498-84-6): A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Ketone

2',6'-Difluoro-4'-methoxyacetophenone is a highly functionalized aromatic ketone that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its strategic importance lies in the unique combination of a reactive acetyl group, a methoxy moiety, and, most significantly, the vicinal fluorine atoms on the phenyl ring. This substitution pattern is not a random chemical curiosity; it is a deliberate design element that leverages the powerful and multifaceted role of fluorine in medicinal chemistry.[1] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[2]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, analytical characterization, and its pivotal role as a precursor in the synthesis of targeted therapeutics, most notably the CSF1R inhibitor, Pexidartinib.[3]

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization in a laboratory or manufacturing setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886498-84-6 | [4] |

| Molecular Formula | C₉H₈F₂O₂ | [4] |

| Molecular Weight | 186.16 g/mol | [4] |

| Predicted Boiling Point | 224.2 ± 35.0 °C | [5] |

| Predicted Density | 1.213 ± 0.06 g/cm³ | [5] |

| Storage Temperature | Room Temperature (Sealed in dry) | [5] |

| Hazard Identification | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. | [4] |

Synthesis and Mechanistic Rationale: The Friedel-Crafts Acylation of 3,5-Difluoroanisole

The primary and most industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-difluoroanisole.[2][6] This classic electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the electron-rich aromatic ring.

Causality Behind Experimental Choices

The choice of reagents and conditions in a Friedel-Crafts acylation is critical for achieving high yield and regioselectivity.

-

Starting Material: 3,5-Difluoroanisole is the logical precursor. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The two fluorine atoms are deactivating but are also ortho, para-directing. The acylation occurs at the 4-position (para to the methoxy group and ortho to both fluorine atoms), which is the most sterically accessible and electronically activated position.

-

Acylating Agent: Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂) are the common sources for the acetyl group. Acetyl chloride is often preferred for its higher reactivity.[7]

-

Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion (CH₃CO⁺) from the acylating agent.[2] A stoichiometric amount of the catalyst is necessary because the product, an aromatic ketone, forms a stable complex with the Lewis acid, rendering it inactive.[6]

-

Solvent and Temperature: The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.[8]

Reaction Mechanism

The mechanism proceeds through three key steps:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to its cleavage to form a resonance-stabilized acylium ion.[2]

-

Electrophilic Aromatic Substitution: The π-electrons of the 3,5-difluoroanisole ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Product Formation: A weak base, typically AlCl₄⁻, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The product then complexes with AlCl₃.

-

Workup: An aqueous workup is required to decompose the aluminum chloride-ketone complex and isolate the final product.[8]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation.

Materials:

-

3,5-Difluoroanisole

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel over 10-15 minutes, maintaining the temperature at 0 °C.

-

Addition of Substrate: To this mixture, add a solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes. A color change is typically observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization (e.g., from methanol or ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While a publicly available, peer-reviewed full dataset for this specific compound is scarce, the expected spectroscopic data can be predicted based on its structure and comparison with analogous compounds.[9][10]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (2H): A triplet or doublet of doublets around δ 6.6-6.8 ppm, showing coupling to the two adjacent fluorine atoms. Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm. Acetyl Protons (3H): A sharp singlet around δ 2.5-2.6 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, ~195-200 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine (C2' and C6') will appear as doublets with large C-F coupling constants. The carbon bonded to the methoxy group (C4') will be significantly shielded. Methoxy Carbon (-OCH₃): A signal around δ 56 ppm. Acetyl Carbon (-CH₃): A signal in the aliphatic region, ~26-30 ppm. |

| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹. C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 186. Key Fragments: A prominent peak at m/z = 171, corresponding to the loss of a methyl radical ([M-CH₃]⁺). Another significant peak at m/z = 143, corresponding to the loss of the acetyl group ([M-COCH₃]⁺). |

Application in Drug Development: The Synthesis of Pexidartinib

The primary driver for the industrial synthesis of this compound is its role as a key starting material for the production of Pexidartinib (Turalio®).[5][11] Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages.[1][12] It is the first systemic therapy approved for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating tumor.[11]

While multiple synthetic routes to pexidartinib have been published, several originate from precursors that are directly derived from this compound. The synthesis of pexidartinib often involves the construction of a central pyridine core, which is then linked to the 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety and a side chain containing the 6-(trifluoromethyl)pyridin-3-yl group.[5][13]

The Strategic Role of the 2,6-Difluoro Moiety in CSF1R Inhibition

The inclusion of the 2,6-difluorophenyl group is a deliberate and critical aspect of pexidartinib's design, contributing to its high potency and selectivity.

-

Modulation of pKa and Hydrogen Bonding: The two electron-withdrawing fluorine atoms significantly increase the acidity of any hydroxyl groups that may be present on the phenyl ring in subsequent intermediates or in the final drug molecule. This altered acidity can optimize hydrogen bonding interactions within the kinase's ATP-binding pocket, a key determinant of inhibitor potency.[11]

-

Metabolic Blocking: Aromatic rings are often susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. Placing metabolically robust fluorine atoms at key positions, such as ortho to a linking group, can block these metabolic pathways. This increases the compound's metabolic stability, leading to a longer half-life and improved bioavailability.[4]

-

Conformational Control: The steric bulk and electronic properties of the fluorine atoms can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into the target protein's binding site. This can enhance binding affinity and selectivity.

-

Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups or other electron-rich regions within the protein's active site, further contributing to the overall binding energy.

The 2,6-difluorophenyl moiety is a well-established pharmacophore in kinase inhibitor design, and its presence in pexidartinib is a testament to its effectiveness in fine-tuning the molecular properties required for a successful therapeutic agent.[12][14]

Conclusion

This compound is far more than a simple chemical intermediate. It represents a convergence of synthetic practicality and rational drug design principles. Its synthesis via the robust Friedel-Crafts acylation makes it an accessible building block, while its specific trifunctional substitution pattern provides the essential structural and electronic features required for the construction of sophisticated, modern therapeutics. For researchers and drug development professionals, a deep understanding of this compound's properties, synthesis, and the strategic rationale for its use is crucial for leveraging its potential in the discovery and development of next-generation medicines.

References

- 1. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 1-(2,6-Difluoro-4-methoxyphenyl)ethanone [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]

- 14. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2',6'-Difluoro-4'-methoxyacetophenone, a fluorinated aromatic ketone that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique electronic properties, conferred by the presence of two ortho-fluorine atoms and a para-methoxy group, make it a valuable scaffold for medicinal chemists. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications in the field of drug development, providing researchers and scientists with the foundational knowledge to effectively utilize this versatile intermediate.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 886498-84-6, is a substituted acetophenone.[1] The molecule consists of a central benzene ring substituted with an acetyl group, a methoxy group, and two fluorine atoms. The fluorine atoms at the 2' and 6' positions exert strong electron-withdrawing effects through induction, while the methoxy group at the 4' position acts as an electron-donating group through resonance. This electronic interplay is crucial for its reactivity and the biological activity of its derivatives.

The molecular formula of this compound is C9H8F2O2, and it has a molecular weight of 186.16 g/mol .[1]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 886498-84-6 | [1] |

| Molecular Formula | C9H8F2O2 | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Boiling Point (Predicted) | 224.2±35.0 °C | [2] |

| Density (Predicted) | 1.213±0.06 g/cm3 | [2] |

| Storage Temperature | Room Temperature (Sealed in dry) | [2] |

Synthesis of this compound

A common and effective method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. While a specific patent for a related compound, 2-fluoro-4-methoxyacetophenone, outlines a similar procedure, the general principles are applicable.[3] The synthesis involves the reaction of a substituted anisole with an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

3,5-Difluoroanisole (starting material)

-

Acetyl chloride (acylating agent)

-

Anhydrous aluminum chloride (Lewis acid catalyst)

-

Dichloroethane (solvent)

-

Ice water

-

Methanol (for recrystallization)

Procedure:

-

In a reaction flask, dissolve 3,5-difluoroanisole in dichloroethane and cool the mixture to 0°C with stirring.

-

Slowly add anhydrous aluminum chloride to the cooled solution, maintaining the temperature.

-

Add acetyl chloride dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to proceed for a specified time (e.g., 1 hour) to ensure complete acylation.

-

Pour the reaction mixture into ice water to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, and then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the dichloroethane under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from methanol to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic protons would likely appear in the range of δ 6.5-7.5 ppm. The methoxy protons would be a singlet around δ 3.8 ppm, and the acetyl methyl protons would be a singlet around δ 2.5 ppm. |

| ¹³C NMR | The carbonyl carbon would be expected around δ 195-200 ppm. Aromatic carbons would appear in the δ 100-160 ppm range, with those bonded to fluorine showing characteristic splitting. The methoxy carbon would be around δ 55 ppm, and the acetyl methyl carbon around δ 26 ppm. |

| IR Spectroscopy | A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C-O stretching between 1000-1300 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 186. |

Applications in Drug Discovery and Research

Acetophenones are a class of compounds that serve as important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[5] The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties.

This compound is a valuable precursor for the synthesis of more complex molecules with potential biological activity. Structurally related acetophenone derivatives have shown a broad range of pharmacological properties, including enzyme inhibition.[5] For instance, other substituted acetophenones have demonstrated inhibitory activity against enzymes like urease and hepatic mixed function oxidases.[5]

Role as a Scaffold in Drug Development

Sources

An In-Depth Technical Guide to the Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2',6'-Difluoro-4'-methoxyacetophenone, a key building block in the development of various pharmaceutical agents. The document delineates the core synthetic strategies, focusing on the underlying chemical principles and practical considerations for each step. Emphasis is placed on the Friedel-Crafts acylation of 3,5-difluoroanisole as a primary and efficient route. This guide also covers alternative approaches, detailed experimental protocols, purification techniques, and analytical characterization, aiming to equip researchers with the necessary knowledge for successful and reproducible synthesis.

Introduction: Significance of this compound

This compound, with the chemical formula C9H8F2O2, is an aromatic ketone of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motifs, particularly the difluorinated methoxyphenyl group, are present in a variety of biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate for synthesizing novel therapeutic agents.[3] A thorough understanding of its synthesis is therefore crucial for the advancement of related research and development projects.

Primary Synthesis Pathway: Friedel-Crafts Acylation of 3,5-Difluoroanisole

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-difluoroanisole.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of 3,5-difluoroanisole.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via the formation of a highly reactive acylium ion, which then acts as the electrophile.[4] The mechanism can be broken down into the following key steps:

-

Formation of the Acylium Ion: The acylating agent, typically acetyl chloride or acetic anhydride, reacts with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion.[4][6]

-

Electrophilic Attack: The electron-rich aromatic ring of 3,5-difluoroanisole attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

-

Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[6]

However, it is important to note that the ketone product can form a stable complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[5] The final product is liberated upon aqueous workup.[5]

Causality Behind Experimental Choices

-

Choice of Starting Material (3,5-Difluoroanisole): The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. In 3,5-difluoroanisole, the position para to the methoxy group (C4) is sterically unhindered and electronically activated, making it the primary site for electrophilic substitution. The two fluorine atoms at the 3 and 5 positions further direct the incoming electrophile to the 2, 4, or 6 positions. The combined directing effects strongly favor acylation at the 4-position, leading to the desired product.

-

Choice of Acylating Agent: Acetyl chloride is a common and effective acylating agent. Acetic anhydride can also be used, sometimes with a different catalyst system.[4]

-

Choice of Catalyst (Aluminum Chloride): Anhydrous aluminum chloride is a powerful Lewis acid that efficiently generates the acylium ion.[4][5] Other Lewis acids can be employed, but AlCl₃ is often the most cost-effective for this transformation.

-

Solvent Selection: A dry, non-polar aprotic solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane is typically used to prevent reaction with the Lewis acid catalyst and to dissolve the reactants.[7][8]

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction between the Lewis acid and the acylating agent, and then allowed to warm to room temperature to drive the reaction to completion.[7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure and may require optimization.

Materials:

-

3,5-Difluoroanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

Ice

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

To this mixture, add a solution of 3,5-difluoroanisole in dry dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

Diagram of the Friedel-Crafts Acylation Workflow:

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the most direct approach, other multi-step pathways can be envisioned, often starting from more readily available precursors.

Synthesis from 2',6'-Difluoro-4'-hydroxyacetophenone

This route involves the synthesis of the corresponding hydroxyacetophenone followed by methylation of the phenolic hydroxyl group.

Step 1: Synthesis of 2',6'-Difluoro-4'-hydroxyacetophenone This intermediate can be prepared, for example, through a Fries rearrangement of 3,5-difluorophenyl acetate or via a Houben-Hoesch reaction with 3,5-difluorophenol. Another approach involves the demethylation of this compound, though this is counterintuitive if the methoxy compound is the target.[9]

Step 2: Methylation of the Phenolic Hydroxyl Group The phenolic hydroxyl group of 2',6'-difluoro-4'-hydroxyacetophenone can be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate.

Causality Behind Experimental Choices:

-

Choice of Methylating Agent: Dimethyl sulfate is a potent and cost-effective methylating agent. Methyl iodide is also effective but can be more expensive.

-

Choice of Base: A mild base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl, forming the more nucleophilic phenoxide ion, which then reacts with the methylating agent.

-

Solvent: A polar aprotic solvent like acetone or DMF is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Diagram of the Alternative Methylation Pathway:

Caption: Alternative synthesis via methylation.

Purification and Characterization

Purification Techniques

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual catalyst.

-

Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7][10]

-

Column Chromatography: For separating mixtures with closely related polarities, flash column chromatography on silica gel is a powerful technique.[10] A gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to elute the components.[10][11]

| Purification Technique | Principle | Typical Solvents | Advantages |

| Recrystallization | Differential solubility at varying temperatures | Ethanol/Water, Methanol | Scalable, cost-effective for high purity |

| Column Chromatography | Differential adsorption to a stationary phase | Hexane/Ethyl Acetate | High resolution for complex mixtures |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum will show characteristic signals for the acetyl methyl protons, the methoxy protons, and the aromatic protons, with coupling patterns indicative of the substitution pattern.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[12]

-

Elemental Analysis: Provides the percentage composition of elements (C, H), which should match the calculated values for the molecular formula C9H8F2O2.[12]

Safety Considerations

-

Friedel-Crafts Reaction: Aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[13]

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

-

Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and should be handled with extreme caution.

Conclusion

The synthesis of this compound is most efficiently achieved through the Friedel-Crafts acylation of 3,5-difluoroanisole. This technical guide has provided a detailed examination of this primary synthetic route, including the underlying mechanism, practical experimental considerations, and a generalized protocol. Alternative pathways, purification methods, and analytical characterization techniques have also been discussed to provide a comprehensive resource for researchers. Adherence to proper safety protocols is paramount when performing these chemical transformations.

References

-

Zhang, X.-B. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Taylor & Francis Online. Retrieved from [Link]

-

SciSpace. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

R&D Chemicals. (n.d.). This compound, suppliers and manufacturers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from [Link]

Sources

- 1. This compound | 886498-84-6 [amp.chemicalbook.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. 886498-84-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. 886498-84-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

physical and chemical properties of 2',6'-Difluoro-4'-methoxyacetophenone

An In-Depth Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone

Authored by a Senior Application Scientist

Foreword: Unveiling a Core Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. It is within this context that this compound emerges not merely as another chemical entity, but as a pivotal building block for next-generation therapeutics.

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data, exploring the causality behind its utility, its core physicochemical and spectroscopic characteristics, and the protocols for its safe handling and application. The structure of this document is designed to follow a logical progression, from fundamental identification to practical application, providing a comprehensive resource for the laboratory professional.

Compound Identification and Core Structure

Correctly identifying a chemical compound is the foundation of all subsequent research. This compound is systematically known as 1-(2,6-Difluoro-4-methoxyphenyl)ethanone. Its structural features—a phenyl ring activated by a methoxy group and flanked by two electron-withdrawing fluorine atoms ortho to an acetyl group—are critical to its chemical behavior and synthetic utility.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Generalized Friedel-Crafts Acylation

Causality: This protocol is based on established methodologies for acylating activated aromatic rings. The choice of a Lewis acid like AlCl₃ is crucial for activating the acetyl chloride to generate the acylium ion electrophile. An inert solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction. The reaction is typically run at low temperatures to control exothemicity and minimize side reactions.

-

Reaction Setup: To a cooled (0 °C) solution of 3,5-difluoroanisole in anhydrous dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise under an inert atmosphere (e.g., nitrogen).

-

Addition of Acylating Agent: Add acetyl chloride dropwise to the stirred suspension, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of high-value, biologically active molecules. [1]Its structural features are particularly sought after in modern pharmaceutical design.

-

Kinase Inhibitors: The scaffold is used in the development of kinase inhibitors. [1]Kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, including cancer. The fluorine atoms can enhance binding affinity to the target protein and improve metabolic stability, leading to more potent and durable drugs.

-

Anti-Inflammatory Agents: It serves as a building block for novel anti-inflammatory drugs. [1]The difluorinated methoxy-phenyl moiety can be found in compounds designed to modulate inflammatory pathways.

-

Metabolic Stability: The presence of two fluorine atoms ortho to the acetyl group can sterically shield the ketone from enzymatic reduction and block potential sites of oxidative metabolism on the aromatic ring, a key strategy for improving the pharmacokinetic profile of a drug candidate. [1]

Spectroscopic Analysis

While specific, published experimental spectra for this compound are not readily available in public databases, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control. For comparison, the ¹H and ¹³C NMR spectra of the related, non-fluorinated 4-Methoxyacetophenone show characteristic signals for the methoxy, acetyl, and aromatic protons. [2]

Expected Spectroscopic Data

-

¹H NMR:

-

Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.8-4.0 ppm.

-

Acetyl Protons (-COCH₃): A sharp singlet expected around δ 2.5-2.7 ppm.

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons will appear as a triplet due to coupling with the two ortho fluorine atoms, expected in the region of δ 6.5-6.8 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal expected in the downfield region of δ 195-200 ppm.

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine will show large C-F coupling constants, which is a hallmark diagnostic feature.

-

Methoxy Carbon (-OCH₃): A signal expected around δ 55-60 ppm.

-

Acetyl Carbon (-CH₃): A signal expected around δ 25-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone is expected around 1680-1700 cm⁻¹.

-

C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically around 1100-1300 cm⁻¹.

-

C-O Stretch: An absorption band for the aryl ether is expected around 1250 cm⁻¹.

-

Caption: Predicted spectroscopic signatures for the title compound.

Safety and Handling

As a laboratory chemical, particularly one classified as an irritant, this compound must be handled with appropriate precautions to ensure personnel safety. [3]The information below is compiled from supplier safety data for this specific compound.

Table 3: GHS Hazard Information

| Category | Information | Source |

|---|---|---|

| Pictogram | [3] | |

| Signal Word | Warning | [3] |

| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [3] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3]|

Protocol for Safe Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

1-(2,6-Difluoro-4-methoxyphenyl)ethanone. (n.d.). MySkinRecipes. Retrieved January 1, 2026, from [Link]

-

Safety data sheet. (2024, January 5). CPAchem. Retrieved January 1, 2026, from [Link]

-

Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved January 1, 2026, from [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

This compound, suppliers and manufacturers. (n.d.). R&D Chemicals. Retrieved January 1, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

- Preparation method of 2-fluoro-4-methoxyacetophenone. (2012). Google Patents.

-

Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. (n.d.). Cheméo. Retrieved January 1, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2',6'-Difluoro-4'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety in Chemical Research

As a cornerstone in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research, 2',6'-difluoro-4'-methoxyacetophenone (CAS No. 886498-84-6) presents a unique profile of reactivity and, consequently, of potential hazards.[1] The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, pKa, and overall toxicological profile, often in ways that are not immediately intuitive.[2] This guide is crafted to provide drug development professionals and researchers with a robust framework for the safe handling and utilization of this valuable synthetic building block. It is predicated on a philosophy of proactive risk mitigation, ensuring that scientific innovation and personal safety advance in tandem.

Disclaimer: As of the last update of this document, a comprehensive, officially published Safety Data Sheet (SDS) for this compound (CAS No. 886498-84-6) was not publicly available. The following guidance has been synthesized from data on structurally analogous compounds, including various fluorinated and methoxylated acetophenones, and established principles of laboratory safety. This information is intended to be a thorough guide, but users must conduct their own risk assessments based on the specific quantities and experimental conditions they plan to employ.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards is the foundational step in any safety protocol. While specific toxicological data for this compound is limited, information from suppliers and data for structurally related compounds allows for a well-grounded preliminary hazard assessment.

GHS Hazard Classification

Based on available data for the target compound and its analogues, the following GHS classifications should be assumed:

| Hazard Class | Category | GHS Statement | Source (Compound) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2'-Fluoro-4'-methoxyacetophenone[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | This compound, 2'-Fluoro-4'-methoxyacetophenone[3][4][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | This compound[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2'-Fluoro-4'-methoxyacetophenone, 2,6-Difluoro-4-methoxybenzeneboronic acid[4][6] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | 4'-Methoxyacetophenone[7][8] |

Expert Insight: The presence of two electron-withdrawing fluorine atoms ortho to the acetyl group can influence the electrophilicity of the carbonyl carbon and the overall electronic properties of the aromatic ring. While this is desirable for certain chemical reactions, it may also enhance the compound's reactivity with biological nucleophiles, such as amino acid residues in skin proteins, potentially leading to skin sensitization. The irritant nature of many substituted acetophenones is well-documented.[9]

Primary Routes of Exposure and Associated Risks

-

Dermal Contact: The most probable route of exposure in a laboratory setting. Expected to cause skin irritation and may lead to allergic contact dermatitis in sensitized individuals.[3][5]

-

Ocular Contact: Direct contact with the solid or solutions can cause serious eye irritation.[3][5]

-

Inhalation: Inhalation of dust particles may cause respiratory tract irritation.[4][6]

-

Ingestion: While less likely, accidental ingestion is presumed to be harmful based on data from analogous compounds.[7][8]

Hierarchy of Controls: A Multi-layered Safety Protocol

A robust safety plan relies on a multi-layered approach, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dusts and vapors.[7]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles are mandatory.[10] A face shield should be worn in situations with a higher risk of splashing, such as during the workup of large-scale reactions.

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[7] For extended operations, consider double-gloving.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure cuffs are snug to prevent accidental contact with reagents.

-

-

Respiratory Protection: Not typically required when handling small quantities within a functioning fume hood. If a fume hood is unavailable or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, peer-reviewed SOP is critical for minimizing exposure and ensuring reproducible, safe science.

Preparation and Weighing

-

Designate Area: Cordon off a specific area within the fume hood for handling the compound.

-

Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the reagent bottle.

-

Don PPE: Put on all required PPE before opening the container.

-

Weighing: Carefully weigh the required amount of the solid compound onto a weigh boat. Avoid creating dust. Use a spatula to gently transfer the solid. Never pour directly from the bottle if it can be avoided.

-

Clean-up: Immediately after weighing, carefully clean any residual powder from the balance and surrounding area using a damp paper towel, which should then be disposed of as solid chemical waste.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][11]

-

Keep away from strong oxidizing agents and strong bases.[10]

-

The container should be clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.

Emergency Response Protocol

Immediate and correct response to an exposure or spill is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]

-

In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

In case of Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]

-

In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[3][7]

Accidental Release Measures

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for chemical waste disposal.[7]

-

Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be placed in a designated, sealed hazardous waste container.

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a properly labeled, sealed hazardous waste container.

-

Disposal must be carried out in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[8]

References

- BenchChem. (2025).

-

CPAchem Ltd. (2024). Safety data sheet: 4'-Methoxyacetophenone CAS:100-06-1. Retrieved from [Link]

- BenchChem. (2025).

-

PubChem. (n.d.). 2'-Fluoro-4'-methoxyacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes. Retrieved from [Link]

-

Liu, P., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Glamočlija, J., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Acetophenone. Retrieved from [Link]

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluoridealert.org [fluoridealert.org]

- 3. fishersci.com [fishersci.com]

- 4. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 886498-84-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. epa.gov [epa.gov]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Foreword: Strategic Importance of 2',6'-Difluoro-4'-methoxyacetophenone

An In-depth Technical Guide for the Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone

This compound is a highly valuable fluorinated building block in modern synthetic chemistry. Its unique substitution pattern—a ketone flanked by two fluorine atoms with a para-methoxy group—makes it a crucial precursor for a range of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials. The electron-withdrawing nature of the ortho-fluorine atoms significantly influences the reactivity of the acetyl group and the aromatic ring, offering unique synthetic handles for further elaboration. This guide provides a comprehensive overview of the most efficient and reliable synthetic strategy for its preparation, focusing on the selection of an optimal starting material and the rationale behind the chosen methodology.

Part 1: Foundational Strategy - The Critical Choice of Starting Material

The key to an efficient synthesis of this compound lies in selecting a starting material that leverages the inherent directing effects of its substituents to achieve the desired regiochemistry. A retrosynthetic analysis points to an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, as the most direct approach to introduce the acetyl group.

The target molecule's substitution pattern strongly suggests 3,5-difluoroanisole (also known as 1,3-difluoro-5-methoxybenzene) as the ideal starting material. Let's analyze the directing effects on this arene:

-

Methoxy Group (-OCH₃): A powerful activating and ortho, para-directing group.

-

Fluorine Atoms (-F): Deactivating yet ortho, para-directing halogens.

In 3,5-difluoroanisole, the 4-position is para to the strongly activating methoxy group and simultaneously ortho to both fluorine atoms. This convergence of directing effects makes the 4-position highly electron-rich and sterically accessible, priming it for regioselective electrophilic attack. The alternative positions (2- and 6-) are ortho to the methoxy group but are sterically encumbered and electronically influenced by the adjacent fluorine atoms, making them less favorable for acylation.

Comparative Analysis of Synthetic Routes

While other pathways could be envisioned, they introduce unnecessary complexity compared to the direct acylation of 3,5-difluoroanisole. For instance, a route starting from 2,6-difluoroaniline[1] would require multiple steps, including diazotization to introduce a hydroxyl group, followed by methylation and finally acylation, significantly lowering the overall efficiency. Similarly, organometallic routes, while powerful tools in synthesis[2], are not the most logical choice here. A directed ortho-metalation of 3,5-difluoroanisole would likely occur at the 2-position, directed by the methoxy group, leading to the incorrect isomer.

The logical superiority of the Friedel-Crafts acylation of 3,5-difluoroanisole is outlined below.

Caption: Logical workflow for selecting the optimal synthetic pathway.

Part 2: The Core Protocol - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3] The reaction proceeds via an electrophilic acylium ion, generated in situ from an acylating agent and a Lewis acid catalyst.[4]

Reaction Mechanism

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acylating agent (acetyl chloride), polarizing the C-Cl bond. This complex then cleaves to form a resonance-stabilized acylium ion, which serves as the potent electrophile.

-

Electrophilic Attack: The electron-rich π-system of the 3,5-difluoroanisole ring attacks the acylium ion. This attack occurs selectively at the 4-position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base, such as AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the intermediate and restoring the aromaticity of the ring to yield the final ketone product. The Lewis acid catalyst is complexed to the product ketone and is liberated upon aqueous workup.

Detailed Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials and Equipment:

-

Flame-dried, three-necked round-bottom flask with a magnetic stirrer

-

Reflux condenser with a gas outlet (connected to a bubbler or scrub system)

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

Reagents:

-

3,5-Difluoroanisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Hydrochloric Acid (HCl), ~6M

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Recrystallization solvent (e.g., Ethanol, Isopropanol, or Hexanes/Ethyl Acetate mixture)

Procedure:

-

Setup: Under an inert atmosphere, charge the three-necked flask with anhydrous aluminum chloride (1.2 equivalents). Add dry DCM to the flask.

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of 3,5-difluoroanisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in dry DCM.

-

Reaction: Add the solution from the dropping funnel dropwise to the cooled AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Warming and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated HCl. Caution: This is an exothermic process and may release HCl gas.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system to obtain this compound as a crystalline solid.[5]

Caption: Step-by-step workflow for the synthesis protocol.

Data Summary and Expected Outcome

The following table summarizes the typical parameters for this synthesis. Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions.

| Parameter | Value/Compound | Rationale |

| Starting Arene | 3,5-Difluoroanisole | Provides optimal regioselectivity. |

| Acylating Agent | Acetyl Chloride | Common, reactive acyl source. |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | Potent catalyst for activating the acyl chloride.[4] |

| Stoichiometry | Arene:Acyl-Cl:AlCl₃ ≈ 1:1.1:1.2 | A slight excess of acyl chloride and catalyst ensures full conversion of the starting arene. |

| Solvent | Dichloromethane (DCM) | Inert solvent, good for low-temperature reactions. |

| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction; warming ensures completion. |

| Expected Yield | 75-90% | Typical range for a well-optimized Friedel-Crafts acylation. |

| Product M.W. | 186.16 g/mol | C₉H₈F₂O₂[5] |

Part 3: Conclusion and Field Insights

For the synthesis of this compound, the Friedel-Crafts acylation of 3,5-difluoroanisole stands as the most authoritative and industrially scalable method. Its high regioselectivity is predetermined by the powerful directing effects of the methoxy group, making it a textbook example of strategic synthesis design. The protocol described herein is robust, but its success hinges on the rigorous exclusion of moisture, which can deactivate the Lewis acid catalyst and lead to side reactions. Researchers and drug development professionals can confidently employ this methodology to access this key intermediate for further synthetic transformations.

References

- Organolithium Reagents. Dionicio Siegel, Myers. Chem 115.

- Preparation method of 2-fluoro-4-methoxyacetophenone. Google Patents (CN102304035A).

- Organolithium compounds, properties & structures. Acros Organics.

-

Organolithium reagent . Wikipedia. Available at: [Link]

-

Friedel–Crafts reaction . Wikipedia. Available at: [Link]

-

Organolithium reagents – Knowledge and References . Taylor & Francis. Available at: [Link]

-

PHAR 2034: Synthesis of Complex Drugs . Scribd. Available at: [Link]

-

Acetophenone, ω-methoxy- . Organic Syntheses. Available at: [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. Available at: [Link]

-

Intramolecular Friedel-Crafts Reactions . Master Organic Chemistry. Available at: [Link]

-

Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone . Bartleby. Available at: [Link]

-

Friedel-Crafts acylation (video) . Khan Academy. Available at: [Link]

-

Synthesis of 2,6-difluoro-4-hydroxybenzonitrile . ResearchGate. Available at: [Link]

-

2',6'-Dihydroxy-4'-methoxyacetophenone . PubChem. Available at: [Link]

-

Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline . ResearchGate. Available at: [Link]

-

This compound, suppliers and manufacturers . R&D Chemicals. Available at: [Link]

Sources

An In-depth Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone: Synthesis, Properties, and Pharmaceutical Potential

This guide provides a comprehensive technical overview of 2',6'-Difluoro-4'-methoxyacetophenone, a fluorinated aromatic ketone of growing interest in medicinal chemistry. Given the limited direct historical information on this specific molecule, this document synthesizes information from analogous compounds and foundational principles of organic and medicinal chemistry to present a robust guide for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes with detailed protocols, and its potential applications as a key building block in the development of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3][4] Strategically placed fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][5]

Acetophenones, in turn, are a class of aromatic ketones that serve as versatile intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[6] The convergence of these two areas—the strategic use of fluorine and the synthetic utility of the acetophenone scaffold—gives rise to fluorinated acetophenones, a class of compounds with significant potential in drug discovery.[7] this compound (CAS No. 886498-84-6) is an exemplar of this class, offering a unique substitution pattern that can impart desirable properties to larger, more complex molecules.[8][9]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886498-84-6 | [8] |

| Molecular Formula | C₉H₈F₂O₂ | [8] |

| Molecular Weight | 186.16 g/mol | [8] |

| IUPAC Name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | [10] |

| Synonyms | This compound | [11] |

Synthesis of this compound: A Plausible Approach via Friedel-Crafts Acylation

While specific literature on the discovery of this compound is scarce, its synthesis can be plausibly achieved through well-established synthetic methodologies. The most probable and industrially scalable route is the Friedel-Crafts acylation of 3,5-difluoroanisole.[12][13] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aromatic ketones.[14]

The proposed reaction involves the acylation of 3,5-difluoroanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13][15] The methoxy group is an activating, ortho-para directing group, while the fluorine atoms are deactivating but also ortho-para directing. In this case, the acetyl group is directed to the position ortho to the methoxy group and para to one of the fluorine atoms.

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts Acylation.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound based on the Friedel-Crafts acylation of analogous compounds.[15]

Materials:

-

3,5-Difluoroanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

-

Addition of 3,5-Difluoroanisole: Add a solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is a robust method, other synthetic strategies could also be employed. One such alternative is the ortho-lithiation of 3,5-difluoroanisole followed by quenching with an acetylating agent.[16] This method can offer excellent regioselectivity, particularly when the directing group strongly influences the position of metalation.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel pharmaceutical agents.[9] The presence of two fluorine atoms ortho to the acetyl group can significantly influence the properties of molecules derived from this scaffold.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The acetophenone moiety can be elaborated into various heterocyclic systems that are common in kinase inhibitors. The difluoro substitution pattern can enhance binding affinity and selectivity for the target kinase.

-

Anti-inflammatory Agents: Fluorinated compounds have shown promise as anti-inflammatory agents.[17] this compound could serve as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Central Nervous System (CNS) Agents: The increased lipophilicity imparted by fluorine can improve the blood-brain barrier penetration of drug candidates, making this scaffold attractive for the development of CNS-active compounds.[5]

Caption: Potential applications of this compound in drug discovery.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern, combining the activating methoxy group with two deactivating but directing fluorine atoms, offers a nuanced platform for the synthesis of novel therapeutic agents. While its own history of discovery is not well-documented, its synthesis is readily achievable through established methods like Friedel-Crafts acylation. The future of this compound lies in its application in drug discovery programs, where the strategic incorporation of fluorine continues to be a powerful tool for optimizing the properties of drug candidates. Further research into the synthesis of derivatives of this compound and the evaluation of their biological activities are warranted to fully unlock the potential of this promising scaffold.

References

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-774. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

-